molecular formula C8H11N3O2 B1426226 Methyl 2-(dimethylamino)pyrimidine-4-carboxylate CAS No. 912470-36-1

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate

Cat. No.: B1426226
CAS No.: 912470-36-1
M. Wt: 181.19 g/mol
InChI Key: UCUNSYUGWARJPP-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with a dimethylamino group at the 2-position and a carboxylate ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with dimethylamine, followed by esterification with methanol. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-(dimethylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)pyrimidine-4-carboxylate
  • Methyl 2-(ethylamino)pyrimidine-4-carboxylate
  • Methyl 2-(dimethylamino)pyridine-4-carboxylate

Uniqueness

Methyl 2-(dimethylamino)pyrimidine-4-carboxylate is unique due to the presence of both a dimethylamino group and a carboxylate ester group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(dimethylamino)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-11(2)8-9-5-4-6(10-8)7(12)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUNSYUGWARJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717620
Record name Methyl 2-(dimethylamino)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912470-36-1
Record name Methyl 2-(dimethylamino)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Dimethylamino-4-trifluoromethylpyrimidine (320 mg, 1.7 mmol, Reference Compound No. 1-1) and sodium hydroxide (670 mg, 17 mmol) were suspended in a mixed solvent of methanol (5.0 mL) and water (5.0 mL), and then the mixture was stirred while radiated with microwave for 2 and a half hours at 160° C. in a sealed tube. The reaction mixture was diluted with ethyl acetate (30 mL), and extracted with water (30 mL), and then extracted with saturated aqueous sodium hydrogencarbonate solution (30 mL). The extracted aqueous layer was adjusted to pH7 with 6M hydrochloric acid, and was concentrated under reduced pressure. The remaining residue was suspended in N,N-dimethylformamide (5.0 mL), then sodium hydrogencarbonate solution (1.3 g, 14 mmol) and methyl iodide (0.87 mL, 17 mmol) were added thereto, and the whole was stirred for 23 hours at room temperature. The reaction mixture was diluted with ethyl acetate (100 mL), washed twice with saturated aqueous sodium hydrogencarbonate solution (100 mL), and then washed twice with brine (100 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography to give 28 mg of the title Reference Compound as a colorless needle (Yield: 9.3%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0.87 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Yield
9.3%

Synthesis routes and methods II

Procedure details

2-Dimethylamino-4-trifluoromethylpyrimidine (320 mg, 1.7 mmol, Reference Compound No. 1-1) and sodium hydroxide (670 mg, 17 mmol) were suspended in a mixed solvent of methanol (5.0 mL) and water (5.0 mL), and then the mixture was stirred while radiated with microwave for 2 and a half hours at 160° C. in a sealed tube. The reaction mixture was diluted with ethyl acetate (30 mL), and extracted with water (30 mL), and then extracted with saturated aqueous sodium hydrogencarbonate solution (30 mL). The extracted aqueous layer was adjusted to pH7 with 6M hydrochloric acid, and was concentrated under reduced pressure. The remaining residue was suspended in N,N-dimethylformamide (5.0 mL), then sodium hydrogencarbonate solution (1.3 g, 14 mmol) and methyl, iodide (0.87 mL, 17 mmol) were added thereto, and the whole was stirred for 23 hours at room temperature. The reaction mixture was diluted with ethyl acetate (100 mL), washed twice with saturated aqueous sodium hydrogencarbonate solution (100 mL), and then washed twice with brine (100 mL), and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography to give 28 mg of the title Reference Compound as a colorless needle (Yield: 9.3%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0.87 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Yield
9.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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